Muconomycin A Irreversible Inhibition vs. Reversible Trichothecene Analogs
Muconomycin A acts as an irreversible inhibitor of protein synthesis, directly contrasting with reversible in-class compounds like crotocin and trichodermin. In rabbit reticulocyte lysates, 1 μM Muconomycin A causes polyribosome breakdown to monosomes, indicating inhibition of initiation [1][2].
| Evidence Dimension | Reversibility of Protein Synthesis Inhibition in HeLa Cells & Rabbit Reticulocyte Lysates |
|---|---|
| Target Compound Data | Irreversible inhibition; 1 μM induces polyribosome breakdown to monosomes |
| Comparator Or Baseline | Crotocin and Trichodermin: Reversible inhibition; 10 μM freezes polyribosomes without breakdown |
| Quantified Difference | Qualitative difference in reversibility and effect on polyribosome structure; differential effective concentration (1 μM vs 10 μM) |
| Conditions | HeLa cells and rabbit reticulocyte lysates |
Why This Matters
Irreversible inhibition dictates washout experiments and long-term functional assays; substitution with a reversible inhibitor (crotocin/trichodermin) will lead to false-negative recovery of protein synthesis.
- [1] Liao LL, Grollman AP, Horwitz SB. Mechanism of action of the 12,13-epoxytrichothecene, anguidine, an inhibitor of protein synthesis. Biochim Biophys Acta. 1976 Dec 1;454(2):273-84. View Source
- [2] Liao LL, Grollman AP, Horwitz SB. Mechanism of action of the 12,13-epoxytrichothecene, anguidine, an inhibitor of protein synthesis. Elsevier Pure. 1976. View Source
